(R)-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid
Overview
Description
(R)-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid represents a class of compounds with significant interest in organic chemistry due to its versatile applications in the synthesis of various organic molecules and potential in pharmaceutical development. Its structure incorporates a tert-butoxycarbonyl group, which is a common protecting group in peptide synthesis.
Synthesis Analysis
The asymmetric syntheses of related piperidine derivatives have been detailed, with methods starting from simple organic precursors like L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. These syntheses involve several key steps, including tribenzylation, alkylation, hydroboration, ozonolysis, and reductive amination, to achieve the target compounds with high enantiomeric purity (Xue et al., 2002).
Molecular Structure Analysis
Structural confirmation of nitrogenous compounds containing similar tert-butoxycarbonyl groups has been achieved using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction. These studies provide insights into the molecular geometry, electrostatic potential, and frontier molecular orbitals, facilitating a deeper understanding of the compound's reactivity and properties (Ban et al., 2023).
Chemical Reactions and Properties
The tert-butoxycarbonyl group is notable for its stability under various conditions and its ability to be cleanly and rapidly removed under strong acidic conditions. This characteristic is crucial for the compound's role in synthetic organic chemistry, enabling the protected intermediates to undergo further functionalization or to be used directly in the synthesis of more complex molecules (Groth & Meldal, 2001).
Scientific Research Applications
Synthesis of Novel Peptide Isosteres
(R)-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid is utilized in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. These compounds facilitate the combinatorial solid-phase synthesis of novel peptide isosteres, demonstrating potential applications in drug development and molecular biology (Groth & Meldal, 2001).
Asymmetric Synthesis of Piperidine Derivatives
It plays a role in the asymmetric synthesis of piperidine derivatives such as trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. These syntheses are pivotal in creating enantiomerically pure compounds for further research in stereochemistry and medicinal chemistry (Xue et al., 2002).
Development of Aminopiperidine and Azepane Derivatives
This compound is instrumental in developing derivatives like (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-butoxycarbonyl)amino]azepane. These derivatives are synthesized from amino acids like d-ornithine and d-lysine, showcasing its versatility in creating varied bioactive molecules (Kadyrov & Tok, 2021).
Fungicidal Compound Synthesis
The compound is also used in synthesizing fungicidal agents. For example, derivatives like 5-Aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole show moderate to excellent fungicidal activity, highlighting its potential in agricultural chemistry (Mao et al., 2013).
Role in Asymmetric Synthesis of Kinase Inhibitors
It's used in the asymmetric synthesis of key intermediates for kinase inhibitors, demonstrating its significance in developing therapeutic agents. For instance, CIS-(3 R,4 R)- N-(TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine is a key intermediate in synthesizing CP-690550, a potent protein kinase inhibitor (Hao et al., 2011).
Mechanism of Action
properties
IUPAC Name |
2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYGREZDLJVVSV-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363610 | |
Record name | [(3R)-1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)acetic acid | |
CAS RN |
912940-89-7 | |
Record name | [(3R)-1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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